molecular formula C22H16N2O3 B2802432 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine CAS No. 670268-34-5

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine

Cat. No.: B2802432
CAS No.: 670268-34-5
M. Wt: 356.381
InChI Key: LFLLLXHOEKBXPP-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine is a synthetic phthalazine derivative of significant interest in medicinal chemistry and oncology research. Phthalazin-1(2H)-one derivatives are a recognized class of diaza heterobicycles known for a wide range of biological properties, including potential anti-cancer applications . This compound is structurally characterized by a phthalazine core, a benzo[1,3]dioxole (methylenedioxyphenyl) moiety, and a p-tolyl (4-methylphenyl) group, a combination that merits investigation for its biochemical interactions. Its core structure suggests potential as a valuable intermediate or candidate for developing targeted therapies, particularly in the context of inhibiting key oncogenic pathways. Recent scientific literature highlights the importance of phthalazine-based compounds as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenesis cancer therapy . For instance, certain phthalazine derivatives have demonstrated potent cytotoxicity and VEGFR2 inhibition, inducing apoptosis and arresting cell proliferation in cancer cell lines . The presence of the benzo[1,3]dioxol-5-yl group is a pharmacophore found in various bioactive molecules and may influence the compound's metabolic stability and binding affinity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to explore its specific mechanism of action, pharmacokinetic properties, and efficacy in validated disease models.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-4-(4-methylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-6-8-15(9-7-14)21-17-4-2-3-5-18(17)22(24-23-21)27-16-10-11-19-20(12-16)26-13-25-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLLLXHOEKBXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d][1,3]dioxole: This involves the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of p-Tolylphthalazine: This can be achieved by reacting phthalic anhydride with p-toluidine, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of benzo[d][1,3]dioxole with p-tolylphthalazine using a suitable coupling reagent such as a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, emphasizing substituent effects on synthetic yields , melting points , spectroscopic properties , and biological relevance . Key analogs include:

Substituent Variations on the Aromatic Ring
Compound Name Substituent (Position) Yield (%) Melting Point (°C) Key Observations
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-p-tolylpiperazine (, Cpd 10) p-tolyl (N4) 70 184–185 Higher melting point compared to m-tolyl analogs; moderate yield .
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-o-tolylpiperazine (, Cpd 9) o-tolyl (N4) 80 202–203 Highest yield in the series; steric hindrance from ortho-methyl may stabilize intermediates .
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-chlorophenyl)piperazine (, Cpd 4) 4-Cl (N4) 70 164–165 Lower melting point than p-tolyl analogs; chlorine’s electronegativity may reduce crystallinity .

Key Trends :

  • Electron-donating groups (e.g., methyl in p-tolyl) correlate with higher melting points, likely due to improved crystal packing.
  • Ortho-substituents (e.g., o-tolyl) enhance synthetic yields, possibly by directing reaction pathways .
Core Structure Modifications
Compound Name Core Structure Key Functional Groups Biological Relevance
1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine (Target Compound) Phthalazine Benzo[d][1,3]dioxol-5-yloxy, p-tolyl Hypothesized to exhibit enhanced π-π stacking and receptor binding vs. piperazine derivatives.
1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine () Phthalazine Piperazine, p-tolyl Scaffold used in RANKL inhibitors; orientation of substituents critical for activity .
4-Benzyl-2H-phthalazin-1-one () Phthalazin-1-one Benzyl, ketone Demonstrated vasorelaxant and anti-inflammatory properties .

Key Insights :

  • Phthalazine vs. Piperazine : Phthalazine derivatives (e.g., ) often exhibit rigid planar structures, favoring interactions with hydrophobic enzyme pockets. Piperazine analogs (–4) offer conformational flexibility, which may improve solubility but reduce target specificity .
  • Benzo[d][1,3]dioxol-5-yloxy Group : This substituent, present in the target compound and multiple piperazine analogs (–4), enhances aromaticity and may mimic natural ligands in receptor binding .
Spectroscopic and Elemental Analysis
Compound Name (Source) ¹H-NMR Shifts (δ, ppm) ¹³C-NMR Shifts (δ, ppm) Elemental Analysis (C/H/N, %)
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine () 6.85–7.45 (aromatic) 115–150 (aromatic C) Calc.: C 65.12, H 5.92, N 6.98; Found: C 65.30, H 5.85
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-(trifluoromethyl)phenyl)piperazine (, Cpd 26) 7.10–7.80 (aromatic) 120–140 (CF3-C) Calc.: C 61.18, H 5.37; Found: C 61.49, H 5.42

Key Observations :

  • Aromatic proton shifts in ¹H-NMR consistently appear between δ 6.85–7.80 ppm, confirming the presence of substituted phenyl rings .
  • Trifluoromethyl groups () induce downfield shifts in ¹³C-NMR due to strong electron-withdrawing effects .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a phthalazine core. The synthesis typically involves multi-step reactions that may include electrophilic substitutions and coupling reactions to form the desired compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxole showed significant cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .

Table 1: Cytotoxicity of Benzo[d][1,3]dioxole Derivatives

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Thiourea Derivative 1HepG22.387.46
Thiourea Derivative 2HCT1161.548.29
Thiourea Derivative 3MCF-74.524.56

The anticancer mechanisms of compounds like this compound may involve:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis has revealed that treatment with these compounds can lead to cell cycle arrest at various phases, particularly G0/G1 phase.

Study on Antiproliferative Effects

A focused study evaluated the antiproliferative effects of several derivatives on breast cancer cell lines. The results demonstrated varied degrees of inhibition across different compounds. Notably, some derivatives exhibited IC50 values as low as 0.30 µM in MCF-7 cells, suggesting strong activity .

Table 2: Antiproliferative Effects on Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-70.30
Compound BCAMA-10.16
Compound CSKBR-30.09

Q & A

Q. What are the established synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine?

The synthesis typically involves coupling phthalazine derivatives with functionalized aromatic groups. A general approach includes:

  • Step 1 : Formation of the phthalazine core via cyclization reactions, often using precursors like 4-amino-3,5-bis(halophenoxy)-1,2,4-triazoles under reflux conditions with substituted benzaldehydes in ethanol and glacial acetic acid .
  • Step 2 : Introduction of the benzo[d][1,3]dioxol-5-yloxy group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : To verify connectivity of the phthalazine core, benzo[d][1,3]dioxole, and p-tolyl groups (e.g., distinct aromatic proton signals and coupling patterns) .
  • X-ray Crystallography : For resolving stereochemical ambiguities and confirming dihedral angles between aromatic rings (e.g., 50.2° between phthalazine and p-tolyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening should focus on:

  • In vitro enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or acetylcholinesterase, given the bioactivity of related benzo[d][1,3]dioxole derivatives .
  • Antimicrobial testing : Using standardized MIC (Minimum Inhibitory Concentration) protocols against bacterial/fungal strains .
  • Cytotoxicity assays : Employ MTT or SRB methods on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol minimizes side reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with ligand optimization to reduce steric hindrance .
  • Temperature/pH control : Reflux at 80–100°C for cyclization steps; acidic conditions (pH 4–5) to stabilize intermediates .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate docking parameters : Adjust binding site flexibility or solvation models in molecular docking simulations .
  • Validate via isothermal titration calorimetry (ITC) : To experimentally measure binding affinities and compare with in silico predictions .
  • Explore metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence observed activity .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?

  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and reactivity descriptors .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
  • ADMET prediction tools : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic pathways .

Q. How do structural modifications of related analogs influence bioactivity?

Comparative analysis strategies:

  • Functional group substitution : Replace p-tolyl with fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .
  • Heterocycle variation : Substitute phthalazine with pyrazole or thiazole cores to modulate antimicrobial vs. antitumor selectivity .
  • SAR (Structure-Activity Relationship) studies : Systematically alter substituents on the benzo[d][1,3]dioxole ring and quantify effects on IC₅₀ values .

Methodological Notes

  • Data Reproducibility : Always report reaction yields, purity (>95% by HPLC), and spectroscopic data (e.g., NMR δ values) to enable replication .
  • Theoretical Frameworks : Link research to conceptual models (e.g., QSAR for drug design) to guide hypothesis-driven experimentation .

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